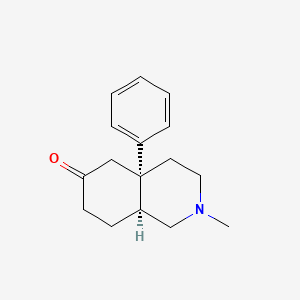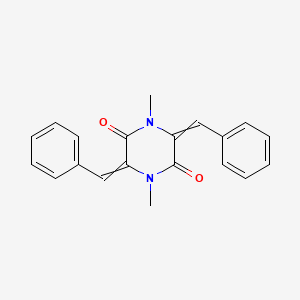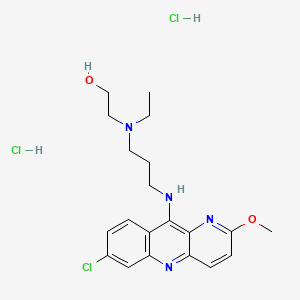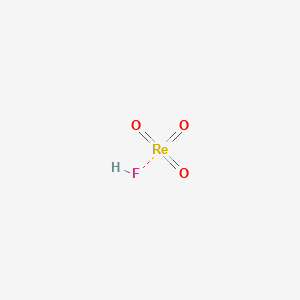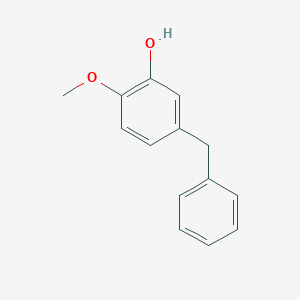
5-Benzyl-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the 5th position and a methoxy group attached to the 2nd position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxyphenol can be achieved through several methods. One common approach involves the methylation of catechol followed by selective mono-demethylation . Another method includes the condensation reaction of glyoxylic acid with guaiacol to produce mandelic acid, which is then oxidized to phenylglyoxylic acid and undergoes decarboxylation to afford the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using potash and dimethyl sulfate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-methoxyphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-methoxyphenol involves its interaction with reactive oxygen species (ROS). The compound acts as a potent scavenger of ROS, thereby protecting cells from oxidative damage. This activity is associated with its ability to donate electrons and neutralize free radicals . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiacol (2-Methoxyphenol): Similar in structure but lacks the benzyl group.
Mequinol (4-Methoxyphenol): Similar in structure but has the methoxy group at the 4th position.
Eugenol (4-Allyl-2-methoxyphenol): Contains an allyl group instead of a benzyl group.
Uniqueness
5-Benzyl-2-methoxyphenol is unique due to the presence of both a benzyl and a methoxy group on the phenol ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
37021-97-9 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-benzyl-2-methoxyphenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-7-12(10-13(14)15)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3 |
InChI-Schlüssel |
RNPZXYVPKVGJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


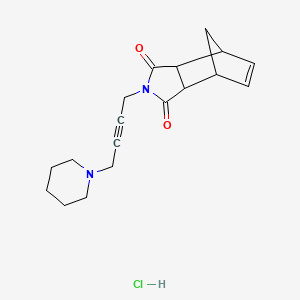

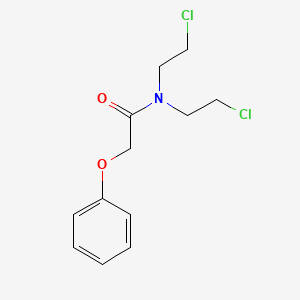
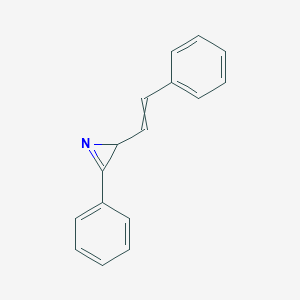

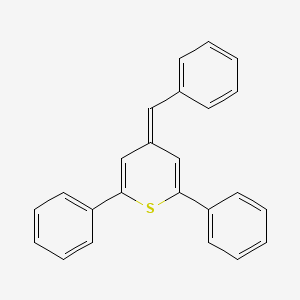
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
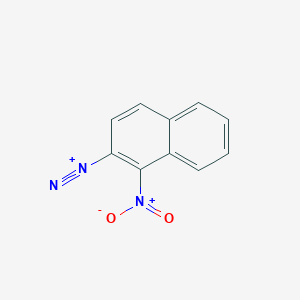
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
